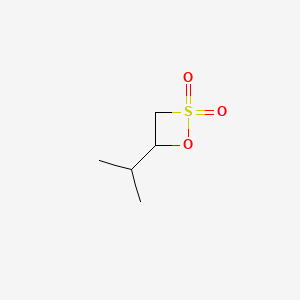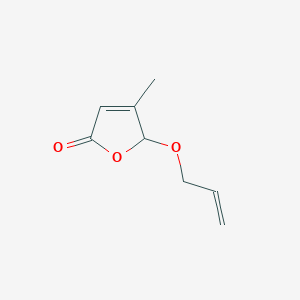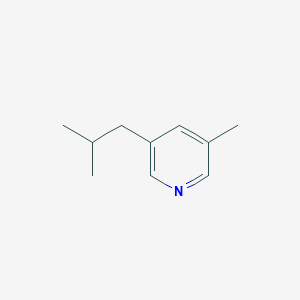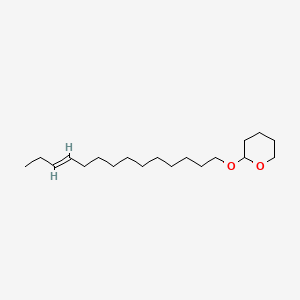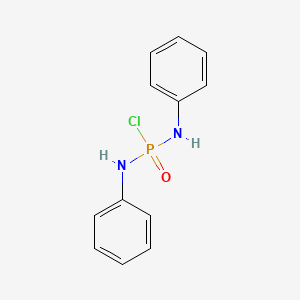
Phosphorodiamidic chloride, N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiamidic chloride, N,N’-diphenyl-, can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with aniline in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:
POCl3+2C6H5NH2→ClP(=O)(NC6H5)2+2HCl
Industrial Production Methods
Industrial production of phosphorodiamidic chloride, N,N’-diphenyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidic chloride, N,N’-diphenyl-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphoramides or phosphorates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and aniline.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or thiols, to form new phosphoramide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol, toluene
Catalysts: Triethylamine, pyridine
Major Products
The major products formed from these reactions include various phosphoramide derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic chloride, N,N’-diphenyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphoramide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphorodiamidic chloride, N,N’-diphenyl-, involves its ability to form stable complexes with various nucleophiles. The phosphorus atom, being electrophilic, readily reacts with nucleophiles to form phosphoramide bonds. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid dianilide: Similar structure but lacks the chlorine atom.
Phosphorodiamidic chloride, N,N’-dimethyl-: Contains methyl groups instead of phenyl groups.
Phosphorodiamidic chloride, N,N’-diethyl-: Contains ethyl groups instead of phenyl groups.
Uniqueness
Phosphorodiamidic chloride, N,N’-diphenyl-, is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity. The phenyl groups also influence the compound’s solubility and interaction with other molecules, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
5625-99-0 |
|---|---|
Molekularformel |
C12H12ClN2OP |
Molekulargewicht |
266.66 g/mol |
IUPAC-Name |
N-[anilino(chloro)phosphoryl]aniline |
InChI |
InChI=1S/C12H12ClN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |
InChI-Schlüssel |
SEJRCEHFBBPZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



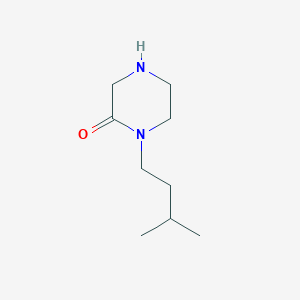

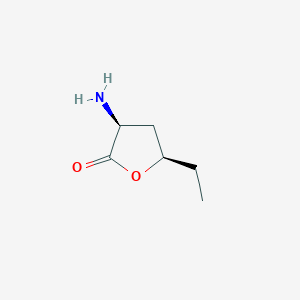
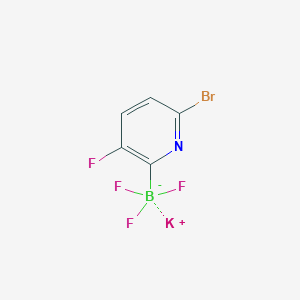
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)



